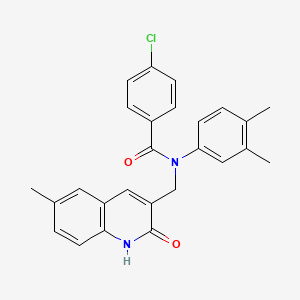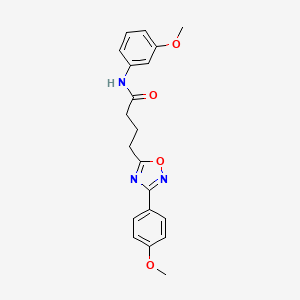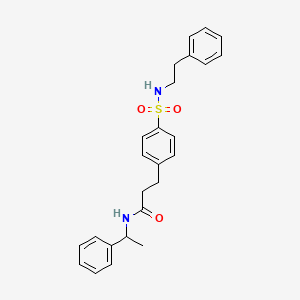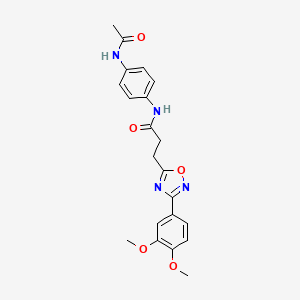
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound is commonly referred to as Compound X, and it is a piperidine derivative that has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of Compound X is complex and involves several pathways. It has been shown to modulate the activity of ion channels and receptors, including the NMDA receptor, the AMPA receptor, and the GABA receptor. It has also been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine. The exact mechanism of action of Compound X is still being studied, but it is believed to involve the modulation of several signaling pathways in the brain.
Biochemical and Physiological Effects
Compound X has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain, modulate neurotransmitter activity, and improve cognitive function. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Compound X has several advantages for lab experiments. It is a potent and selective compound that can be used to study the activity of ion channels and receptors. It is also a relatively stable compound that can be easily synthesized in large quantities. However, there are also limitations to using Compound X in lab experiments. It has a complex mechanism of action that is still being studied, and its effects may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for the study of Compound X. One area of interest is the development of new analogs that may have improved potency and selectivity. Another area of interest is the study of the long-term effects of Compound X on the brain and body. Finally, there is a need for more clinical trials to determine the safety and efficacy of Compound X in humans.
Méthodes De Synthèse
The synthesis of Compound X involves several steps, including the reaction of 3,4-dimethoxybenzene with piperidine and the subsequent reaction of the resulting product with 4-methoxybenzene sulfonyl chloride. The final step involves the reaction of the resulting product with 4-carboxylic acid to produce Compound X. The synthesis of Compound X is a complex and time-consuming process, but it has been optimized to produce high yields of the final product.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to possess potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. In pharmacology, it has been shown to modulate several neurotransmitter systems, including dopamine, serotonin, and norepinephrine, making it a potential candidate for the treatment of psychiatric disorders such as depression and anxiety. In neuroscience, it has been shown to modulate ion channels and receptors, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(4-methoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-27-17-6-4-16(5-7-17)22-21(24)15-10-12-23(13-11-15)30(25,26)18-8-9-19(28-2)20(14-18)29-3/h4-9,14-15H,10-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPXAEJMDCIVFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691728.png)



![N-(4-bromo-2-fluorophenyl)-2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7691748.png)






